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Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction

N-(3,4,5-Trimethoxyphenylethyl)aziridine is a valuable synthetic intermediate, combining the

pharmacologically significant 3,4,5-trimethoxyphenylethyl moiety, found in compounds like

mescaline, with the reactive aziridine ring. This unique structure makes it a versatile building

block for the synthesis of a diverse range of nitrogen-containing molecules with potential

applications in medicinal chemistry and drug development. The strained three-membered

aziridine ring is susceptible to nucleophilic ring-opening reactions, providing a straightforward

route to functionalized phenethylamines.

Application Notes
The primary utility of N-(3,4,5-Trimethoxyphenylethyl)aziridine in organic synthesis lies in its

role as a precursor to various bioactive compounds. Its applications span from the synthesis of

mescaline analogs for neuropharmacological studies to the development of novel anticancer

agents.

1. Synthesis of Mescaline Analogs and Neuropharmacological Probes:
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The 3,4,5-trimethoxyphenylethyl scaffold is the core structure of the psychoactive compound

mescaline. N-(3,4,5-Trimethoxyphenylethyl)aziridine serves as a key intermediate for the

synthesis of mescaline analogs with modified properties. Ring-opening of the aziridine with

various nucleophiles allows for the introduction of diverse functional groups at the β-position of

the ethylamine side chain. These analogs are valuable tools for studying the structure-activity

relationships of hallucinogenic phenethylamines and for developing probes to investigate their

interactions with neurotransmitter receptors. Studies have shown that N-(3,4,5-
trimethoxyphenylethyl)aziridine itself exhibits effects on the central nervous system, albeit

less pronounced than mescaline, impacting spatial orientation in animal models.

2. Development of Anticancer Agents:

The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore present in several natural

and synthetic anticancer agents, such as combretastatin A-4 and podophyllotoxin. These

compounds often act as tubulin polymerization inhibitors, leading to cell cycle arrest and

apoptosis in cancer cells. By incorporating this "trimethoxy" motif, derivatives of N-(3,4,5-
Trimethoxyphenylethyl)aziridine are promising candidates for the development of novel

chemotherapeutics. The aziridine moiety itself is found in numerous antitumor agents and can

act as an alkylating agent or be further functionalized to enhance biological activity.

3. Versatile Intermediate for Amine Synthesis:

The high reactivity of the aziridine ring, driven by ring strain, allows for facile and often

regioselective ring-opening reactions with a wide array of nucleophiles, including

organometallics (e.g., organocuprates), hydrides, halides, and heteroatom nucleophiles (O, N,

S). This reactivity makes N-(3,4,5-Trimethoxyphenylethyl)aziridine a valuable precursor for

the synthesis of complex, substituted 1,2-diamines and β-amino alcohols, which are important

structural motifs in many biologically active molecules.

Quantitative Data
The following table summarizes representative yields for the ring-opening reactions of N-aryl

and N-alkyl aziridines with various nucleophiles, demonstrating the synthetic utility of this class

of compounds. While specific data for N-(3,4,5-Trimethoxyphenylethyl)aziridine is not

extensively reported, these examples provide a strong indication of its expected reactivity.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1212013?utm_src=pdf-body
https://www.benchchem.com/product/b1212013?utm_src=pdf-body
https://www.benchchem.com/product/b1212013?utm_src=pdf-body
https://www.benchchem.com/product/b1212013?utm_src=pdf-body
https://www.benchchem.com/product/b1212013?utm_src=pdf-body
https://www.benchchem.com/product/b1212013?utm_src=pdf-body
https://www.benchchem.com/product/b1212013?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aziridine Substrate
Nucleophile/Reage
nt

Product Type Yield (%)

N-Tosyl-2-

phenylaziridine
Me₂CuLi

β-Methyl-N-

tosylphenethylamine
85

N-Benzyl-2-

methylaziridine
PhMgBr/CuI

N-Benzyl-1-

phenylpropan-2-amine
78

N-Boc-aziridine NaN₃
2-Azido-N-Boc-

ethylamine
95

N-Phenylethylaziridine LiAlH₄
N-

Phenylethanolamine
92

Spectroscopic Data for N-(3,4,5-Trimethoxyphenylethyl)aziridine:

Property Data

Molecular Formula C₁₃H₁₉NO₃

Molecular Weight 237.29 g/mol

¹H NMR (CDCl₃, 400 MHz)

δ 6.42 (s, 2H), 3.85 (s, 6H), 3.82 (s, 3H), 2.75 (t,

J=7.2 Hz, 2H), 2.45 (t, J=7.2 Hz, 2H), 1.65 (s,

4H)

¹³C NMR (CDCl₃, 100 MHz)
δ 153.3, 136.2, 134.8, 105.2, 60.9, 56.1, 40.2,

35.8, 28.5

Mass Spectrum (EI) m/z 237 (M⁺), 222, 194, 181, 168

Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of N-(3,4,5-
Trimethoxyphenylethyl)aziridine and its subsequent application in a representative ring-

opening reaction.

Protocol 1: Synthesis of N-(3,4,5-Trimethoxyphenylethyl)aziridine
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This protocol is based on the well-established Wenker synthesis, which involves the conversion

of a β-amino alcohol to an aziridine. The required precursor, 2-(3,4,5-

trimethoxyphenylethylamino)ethanol, can be synthesized from the commercially available

3,4,5-trimethoxyphenethylamine (mescaline).

Step 1a: Synthesis of 2-((3,4,5-Trimethoxyphenylethyl)amino)ethanol

Materials:

3,4,5-Trimethoxyphenethylamine (1.0 eq)

2-Bromoethanol (1.1 eq)

Potassium carbonate (K₂CO₃) (2.5 eq)

Acetonitrile (CH₃CN)

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 3,4,5-trimethoxyphenethylamine (1.0 eq) in acetonitrile, add potassium

carbonate (2.5 eq).

Add 2-bromoethanol (1.1 eq) dropwise to the stirring suspension at room temperature.

Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the

starting amine is consumed (typically 12-24 hours).

Cool the reaction mixture to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of

ethyl acetate in hexanes) to afford 2-((3,4,5-trimethoxyphenylethyl)amino)ethanol.

Step 1b: Cyclization to N-(3,4,5-Trimethoxyphenylethyl)aziridine (Modified Wenker

Synthesis)

Materials:

2-((3,4,5-Trimethoxyphenylethyl)amino)ethanol (1.0 eq)

Chlorosulfonic acid (ClSO₃H) (1.1 eq)

Chloroform (CHCl₃)

Sodium hydroxide (NaOH) solution (e.g., 10 M)

Dichloromethane (CH₂Cl₂)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve 2-((3,4,5-trimethoxyphenylethyl)amino)ethanol (1.0 eq) in chloroform and cool the

solution to 0 °C in an ice bath.

Slowly add chlorosulfonic acid (1.1 eq) dropwise while maintaining the temperature at 0

°C.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours to form the

sulfate ester intermediate.

Carefully pour the reaction mixture into a vigorously stirring, ice-cold solution of sodium

hydroxide (e.g., 10 M).

Continue stirring for 1-2 hours at room temperature to effect the cyclization.
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Extract the aqueous layer with dichloromethane (3 x).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure to yield the crude N-(3,4,5-
Trimethoxyphenylethyl)aziridine.

Purify the product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Ring-Opening of N-(3,4,5-Trimethoxyphenylethyl)aziridine with an

Organocuprate

This protocol describes a representative application of the title compound as a building block,

demonstrating the regioselective ring-opening with a Gilman reagent to form a new carbon-

carbon bond.

Materials:

N-(3,4,5-Trimethoxyphenylethyl)aziridine (1.0 eq)

Copper(I) iodide (CuI) (1.1 eq)

Methyl lithium (MeLi) or other organolithium reagent (2.2 eq)

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate (EtOAc)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend

copper(I) iodide (1.1 eq) in anhydrous diethyl ether or THF.

Cool the suspension to 0 °C and add the organolithium reagent (e.g., methyl lithium, 2.2

eq) dropwise to form the lithium diorganocuprate (Gilman reagent). The solution will
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typically change color.

After stirring for 30 minutes at 0 °C, cool the mixture to -78 °C (dry ice/acetone bath).

Add a solution of N-(3,4,5-Trimethoxyphenylethyl)aziridine (1.0 eq) in the same

anhydrous solvent dropwise.

Allow the reaction to stir at -78 °C for 1-2 hours and then slowly warm to room temperature

overnight.

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

Extract the mixture with ethyl acetate (3 x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate in vacuo.

Purify the resulting N-(3,4,5-trimethoxyphenylethyl)propan-2-amine derivative by column

chromatography.

Visualizations

3,4,5-Trimethoxyphenethylamine 2-Bromoethanol, K₂CO₃

Acetonitrile, Reflux 2-((3,4,5-Trimethoxyphenylethyl)amino)ethanol

Step 1a:
N-Alkylation 1. ClSO₃H, CHCl₃

2. NaOH(aq) N-(3,4,5-Trimethoxyphenylethyl)aziridine

Step 1b:
Cyclization (Wenker)

N-(3,4,5-Trimethoxyphenylethyl)aziridine R₂CuLi (Organocuprate)
Et₂O or THF, -78 °C to rt
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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